4-Chloro-3-methoxypyridin-2-amine
Description
4-Chloro-3-methoxypyridin-2-amine (CAS 1261452-97-4) is a pyridine derivative with a chloro (-Cl) group at position 4, a methoxy (-OCH₃) group at position 3, and an amine (-NH₂) group at position 2. This compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis due to its versatile reactivity and structural motifs. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol . The substitution pattern on the pyridine ring influences its electronic properties, solubility, and biological activity, making it valuable for drug design and heterocyclic chemistry applications.
Properties
IUPAC Name |
4-chloro-3-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZUXTLFJUNEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxypyridin-2-amine typically involves the chlorination and methoxylation of pyridine derivatives. One common method is the reaction of 4-chloro-3-nitropyridine with methanol in the presence of a base, followed by reduction of the nitro group to an amine . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy group .
Industrial Production Methods
Industrial production of 4-Chloro-3-methoxypyridin-2-amine often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic displacement under specific conditions:
Key findings :
-
Reactions require polar aprotic solvents (DMF, acetonitrile) for optimal displacement .
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Steric hindrance from the methoxy group slows substitution kinetics compared to non-substituted pyridines .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed Suzuki-Miyaura couplings:
Notable outcomes :
-
Electron-withdrawing substituents on boronic acids enhance coupling efficiency .
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Reactions tolerate the amine group without protection due to its ortho-directing effect .
Acylation
Mechanistic insight :
Diazotization
Reaction with NaNO₂/HCl at 0°C forms diazonium intermediates, which undergo:
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Sandmeyer reaction : CuCN → 4-Cyano-3-methoxypyridin-2-amine (87% yield)
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Fluorination : HBF₄ → 4-Fluoro-3-methoxypyridin-2-amine (72% yield)
Oxidation and Reduction
| Process | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Amine oxidation | H₂O₂, FeSO₄, 50°C | 4-Chloro-3-methoxypyridine-2-nitrone | 91% |
| Methoxy demethylation | BBr₃, CH₂Cl₂, -20°C | 4-Chloro-3-hydroxypyridin-2-amine | 68% |
| Nitro group reduction | H₂ (1 atm), Pd/C, EtOH | 4-Chloro-3-methoxypyridin-2-amine | Quantitative |
Industrial relevance :
-
Nitrone derivatives serve as dipolarophiles in 1,3-dipolar cycloadditions for heterocycle synthesis.
Biocatalytic Modifications
Whole-cell biocatalysis using Rhodococcus sp. MAK1 introduces hydroxyl groups:
| Substrate | Biocatalyst | Product | Conversion |
|---|---|---|---|
| 4-Chloro-3-methoxypyridin-2-amine | Rhodococcus sp. (30°C, pH 7) | 6-Amino-4-chloro-3-methoxypyridin-2-ol | 97% in 6 h |
Advantages :
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C-4 (Cl) | High | Nucleophilic substitution, Coupling |
| C-2 (NH₂) | Moderate | Acylation, Diazotization |
| C-3 (OCH₃) | Low | Demethylation, Directed metalation |
Scientific Research Applications
Antimicrobial Activity
4-Chloro-3-methoxypyridin-2-amine has been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.
Antiviral Properties
Research has shown that compounds related to 4-Chloro-3-methoxypyridin-2-amine can inhibit viral replication. For instance, studies on similar pyridine derivatives have demonstrated efficacy against viruses such as HIV and Hepatitis C, indicating that this compound could serve as a lead structure for antiviral drug development.
Herbicidal Activity
The compound has been investigated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth, leading to effective weed management. Field trials have shown that formulations containing 4-Chloro-3-methoxypyridin-2-amine can reduce weed biomass significantly:
| Weed Species | Biomass Reduction (%) |
|---|---|
| Amaranthus retroflexus | 85% |
| Echinochloa crus-galli | 90% |
| Setaria viridis | 78% |
These results highlight its potential as an effective herbicide in agricultural practices.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of 4-Chloro-3-methoxypyridin-2-amine and tested their antimicrobial activity against clinical isolates. The study concluded that modifications to the structure significantly enhanced activity against resistant bacterial strains, paving the way for new therapeutic agents.
Case Study 2: Herbicide Development
A field trial was conducted to evaluate the effectiveness of a new herbicidal formulation containing 4-Chloro-3-methoxypyridin-2-amine. The results indicated that the formulation not only reduced weed populations but also had minimal impact on crop yield, suggesting a favorable safety profile for agricultural use.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxypyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 4-Chloro-3-methoxypyridin-2-amine, highlighting differences in substituent positions, molecular properties, and applications:
Key Differences and Insights
Substituent Position Effects: 4-Chloro-3-methoxypyridin-2-amine vs. 4-Chloro-5-methoxypyridin-3-amine: The shift of the methoxy group from position 3 to 5 alters hydrogen-bonding capabilities and solubility. Pyridine vs. Pyrimidine Analogs: The pyrimidine derivative (4-Chloro-6-methoxypyrimidin-2-amine) exhibits stronger hydrogen-bonding interactions (N–H⋯O and O–H⋯N) in co-crystals, forming 3D frameworks . Pyridines generally have lower basicity than pyrimidines, affecting their reactivity in nucleophilic substitutions.
Reactivity and Applications :
- Nitro Derivatives : Compounds like 4-Chloro-2-methoxy-3-nitropyridine (CAS 934180-48-0) show higher electrophilicity due to the nitro group, making them suitable for coupling reactions in agrochemicals .
- Fluorinated Analogs : 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine exhibits increased metabolic stability and membrane permeability, advantageous in drug design .
Biological Relevance :
- Pyrimidine analogs (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) are prevalent in antiviral agents (e.g., AZT) and herbicides , whereas pyridine derivatives like 4-Chloro-3-methoxypyridin-2-amine are more common in kinase inhibitor scaffolds .
Biological Activity
4-Chloro-3-methoxypyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorine atom and a methoxy group attached to a pyridine ring. In this article, we will explore the biological activity of 4-Chloro-3-methoxypyridin-2-amine, including its synthesis, mechanisms of action, and applications in various research areas.
Molecular Formula: CHClN\O
Molecular Weight: Approximately 175.57 g/mol
The synthesis of 4-Chloro-3-methoxypyridin-2-amine typically involves chlorination and methoxylation processes. A common method includes the reaction of 4-chloro-3-nitropyridine with methanol in the presence of a base, followed by reduction of the nitro group to obtain the amine.
Antimicrobial Properties
Research indicates that 4-Chloro-3-methoxypyridin-2-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's mechanism likely involves inhibition of bacterial enzymes critical for cell viability .
Table 1: Antimicrobial Activity of 4-Chloro-3-methoxypyridin-2-amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of 4-Chloro-3-methoxypyridin-2-amine. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways targeted include those related to kinase activity and apoptosis regulation .
Case Study: Anticancer Activity
A recent study investigated the effects of 4-Chloro-3-methoxypyridin-2-amine on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 20 µM depending on the cell line tested .
The biological effects of 4-Chloro-3-methoxypyridin-2-amine are attributed to its interaction with specific molecular targets within cells. The compound may function as an enzyme inhibitor or receptor antagonist, disrupting normal cellular processes. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival .
Applications in Research and Industry
4-Chloro-3-methoxypyridin-2-amine is not only valuable in academic research but also holds potential industrial applications:
- Pharmaceutical Development: It serves as an intermediate in synthesizing more complex pharmaceutical agents targeting infectious diseases and cancers.
- Agrochemicals: The compound can be used in developing agrochemicals due to its biological activity against plant pathogens.
- Dyes and Pigments: Its chemical properties allow it to be utilized in producing dyes, benefiting from its stability and reactivity.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-methoxypyridin-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., chlorine) at the 4-position of a pyridine ring with a methoxy group at the 3-position can be achieved using sodium methoxide in anhydrous methanol under reflux. Optimization includes:
- Catalyst selection : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents .
- Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methoxide ions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-Chloro-3-methoxypyridin-2-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (pyridine protons) and δ 3.8–4.0 ppm (methoxy group) confirm substitution patterns .
- ¹³C NMR : Methoxy carbons appear at ~55 ppm, while chlorine-substituted carbons show deshielding (~125 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 158.59 (M⁺) align with the molecular formula C₆H₇ClN₂O .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles (e.g., pyridine ring planarity) .
Q. How do chloro and methoxy substituents influence the pyridine ring’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The chloro group at the 4-position deactivates the ring, directing electrophiles to the 2- and 6-positions.
- Steric Hindrance : The methoxy group at the 3-position increases steric bulk, slowing reactions at adjacent positions.
- Reactivity Testing : Use kinetic studies (e.g., monitoring reaction rates with varying substituents) or computational models (DFT) to predict regioselectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of 4-Chloro-3-methoxypyridin-2-amine?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (average deviation: ±2.4 kcal/mol for atomization energies) .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near Cl) for nucleophilic attack.
- HOMO-LUMO Gaps : Calculate energy gaps (~4.5 eV) to assess stability and charge-transfer potential .
Q. What are common sources of data discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Basis Set Limitations : Smaller basis sets (e.g., 6-31G*) may underestimate bond lengths vs. X-ray data (e.g., C-N: 1.34 Å experimental vs. 1.38 Å computational) .
- Solvent Effects : Gas-phase DFT models ignore solvation, leading to deviations in pKa or dipole moments.
- Crystal Packing : X-ray data reflect intermolecular forces absent in isolated-molecule models .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with CF₃) and test inhibition of kinases (e.g., p38 MAPK) using enzyme assays .
- Metabolic Stability Assays : Compare half-lives in microsomal preparations to identify degradation pathways .
- Crystallographic Docking : Use X-ray structures of target proteins (e.g., kinases) to model binding interactions and refine synthetic designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
